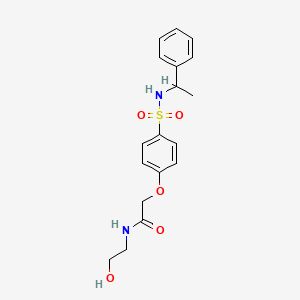
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide, also known as HMQ-TFA, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising tool for investigating various cellular processes. In
作用機序
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide is not fully understood, but studies have suggested that it may act by inhibiting various cellular processes. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide has been shown to inhibit the activity of various enzymes, including DNA topoisomerase II and protein kinase C. It has also been shown to affect the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide has been shown to exhibit a range of biochemical and physiological effects. Studies have shown that N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of bacteria and fungi. In addition, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide has been shown to affect the expression of various genes involved in cellular processes such as DNA repair and oxidative stress.
実験室実験の利点と制限
One advantage of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide in lab experiments is its ability to selectively inhibit various cellular processes. This makes it a useful tool for investigating the role of specific enzymes and genes in cellular processes. However, one limitation of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide is its potential toxicity. Studies have shown that N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide can be toxic to cells at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research involving N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide. One area of research is the development of new cancer therapies based on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide. Studies have shown that N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide can inhibit the growth of various types of cancer cells, making it a promising candidate for the development of new anticancer agents. Another area of research is the investigation of the potential use of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide in the treatment of neurodegenerative diseases. Studies have shown that N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide has neuroprotective properties, which may make it a useful tool for the development of new therapies for these diseases. Finally, further research is needed to fully understand the mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide and its potential applications in various areas of scientific research.
合成法
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide can be synthesized through a multistep process involving the reaction of various chemical intermediates. The synthesis typically involves the reaction of 8-hydroxyquinoline with para-nitrobenzoyl chloride, followed by the reaction of the resulting intermediate with benzyl chloride. The final step involves the reaction of the benzylated intermediate with trifluoroacetic acid to yield N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide. The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide is a complex process, but it can be carried out with high yield and purity.
科学的研究の応用
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide is in the field of cancer research. Studies have shown that N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
特性
IUPAC Name |
N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-4-nitro-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O4/c1-16-6-5-7-18-14-19(23(28)25-22(16)18)15-26(20-8-3-2-4-9-20)24(29)17-10-12-21(13-11-17)27(30)31/h2-14H,15H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKPMDCWBBFDED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzenesulfonamide](/img/structure/B7710934.png)
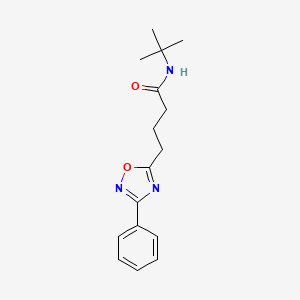

![4-[2-(azepan-1-yl)-2-oxoethoxy]-N-(3-methylphenyl)benzene-1-sulfonamide](/img/structure/B7710950.png)

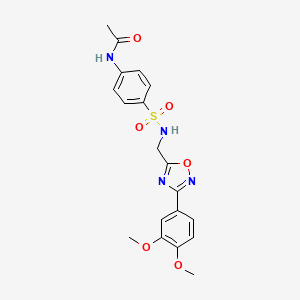
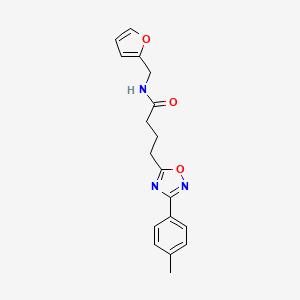
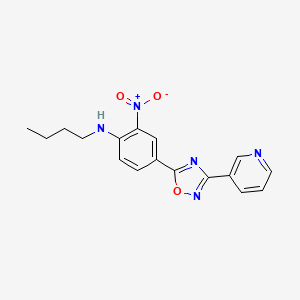



![2-[2-chloro-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenoxy]-N-cyclopentylacetamide](/img/structure/B7710998.png)

